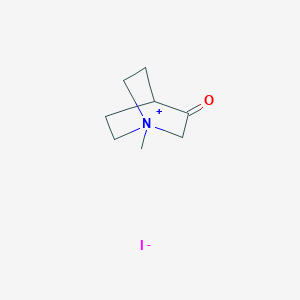

3-Oxo-1-methylquinuclidinium iodide

Description

Properties

IUPAC Name |

1-methyl-1-azoniabicyclo[2.2.2]octan-3-one;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NO.HI/c1-9-4-2-7(3-5-9)8(10)6-9;/h7H,2-6H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZAZASMEQJJMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1)C(=O)C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985182 | |

| Record name | 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-51-4 | |

| Record name | 1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-oxo-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-oxo-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Oxo-1-methylquinuclidinium iodide is a quinuclidine derivative that has garnered interest due to its potential biological activities. Quinuclidine compounds are known for their diverse pharmacological effects, including neuroactivity and potential anticancer properties. This article reviews the biological activity of 3-Oxo-1-methylquinuclidinium iodide, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

3-Oxo-1-methylquinuclidinium iodide has the molecular formula and is characterized by a quinuclidine ring structure. The compound features a ketone functional group, which is significant for its biological reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄INO |

| Molecular Weight | 251.10 g/mol |

| IUPAC Name | 3-Oxo-1-methylquinuclidinium iodide |

| Solubility | Soluble in water |

The biological activity of 3-Oxo-1-methylquinuclidinium iodide is primarily attributed to its interaction with various biological targets:

- Cholinergic Receptors : Compounds with quinuclidine structures often act as ligands for cholinergic receptors, potentially influencing neurotransmission and muscle contraction.

- Anticancer Activity : Preliminary studies suggest that derivatives of quinuclidine can inhibit cancer cell proliferation. The specific mechanism may involve apoptosis induction and inhibition of cell cycle progression in cancer cells.

Anticancer Effects

Recent studies have explored the anticancer potential of quinuclidine derivatives, including 3-Oxo-1-methylquinuclidinium iodide. For instance, in vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound may induce apoptosis through intrinsic pathways involving caspases and BAX/Bcl-2 modulation .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

Neuroactivity

Quinuclidine derivatives are also implicated in neuropharmacological activities. Research indicates that these compounds can modulate neurotransmitter systems, particularly acetylcholine pathways. This modulation can result in enhanced cognitive functions or therapeutic effects in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the potential applications of 3-Oxo-1-methylquinuclidinium iodide:

- Study on Neuroprotective Effects : In a study involving animal models, administration of the compound resulted in improved memory retention and cognitive performance, likely due to its cholinergic activity .

- Antitumor Activity Assessment : A series of experiments conducted on human cancer cell lines revealed that treatment with 3-Oxo-1-methylquinuclidinium iodide led to significant reductions in cell viability, with mechanisms involving apoptosis and necrosis being investigated .

Pharmacokinetics

Understanding the pharmacokinetics of 3-Oxo-1-methylquinuclidinium iodide is crucial for evaluating its therapeutic potential:

- Absorption : The compound exhibits good absorption characteristics when administered orally.

- Metabolism : It is metabolized primarily in the liver, with metabolites showing varying degrees of biological activity.

- Excretion : Renal excretion is the primary route for elimination from the body.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Oxo-1-methylquinuclidinium iodide typically involves the quaternization of quinuclidine derivatives with electrophilic reagents. The resulting iodide salt exhibits good solubility in polar solvents, which facilitates its use in various chemical reactions.

Table 1: Synthesis Routes for 3-Oxo-1-methylquinuclidinium Iodide

| Synthesis Method | Yield (%) | Key Reagents Used |

|---|---|---|

| Quaternization Reaction | 70-85 | Methyl iodide, quinuclidine derivative |

| Oxidative Coupling | 60-75 | Oxidants (e.g., iodine, DIB) |

Organic Synthesis

3-Oxo-1-methylquinuclidinium iodide serves as a versatile reagent in organic synthesis. It can facilitate various transformations, including:

- Nucleophilic Substitution : The iodide can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Cyclization Reactions : It can participate in cyclization reactions to form complex cyclic structures, which are often found in natural products and pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Recent studies have explored the use of 3-Oxo-1-methylquinuclidinium iodide as a precursor for synthesizing novel anticancer agents. For instance, derivatives synthesized from this compound showed significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cell lines. The mechanism of action often involves disruption of microtubule dynamics, similar to established chemotherapeutics.

Table 2: Cytotoxic Activity of Derivatives Derived from 3-Oxo-1-methylquinuclidinium Iodide

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Microtubule disruption |

| Compound B | A2780 | 20 | Apoptosis induction |

| Compound C | A2780/RCIS | 30 | Cell cycle arrest |

Beyond its synthetic utility, compounds derived from 3-Oxo-1-methylquinuclidinium iodide have been investigated for their biological properties:

- Antioxidant Activity : Some derivatives exhibit potent antioxidant properties, making them candidates for further development as therapeutic agents against oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity against various bacterial strains, suggesting potential applications in infectious disease treatment.

Chemical Reactions Analysis

Enzymatic Inhibition of Acetylcholinesterase (AChE)

3-Oxo-1-methylquinuclidinium iodide acts as a reversible inhibitor of human erythrocyte acetylcholinesterase (AChE), binding to both catalytic and allosteric sites .

Key Findings:

- Catalytic Site Binding :

- Allosteric Site Binding :

| Parameter | Value (Catalytic Site) | Value (Allosteric Site) |

|---|---|---|

| Dissociation constant | 1.6 mM | 4.8 mM |

| Substrate Interference | Competitive inhibition | Modulates ATCh kinetics |

Nucleophilic Substitution Reactions

The iodide ion in 3-Oxo-1-methylquinuclidinium iodide can undergo substitution reactions with nucleophiles, a characteristic of quaternary ammonium salts .

Reactivity Insights:

- General Reactivity :

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Hydroxide | 3-Oxo-1-methylquinuclidine | Basic aqueous media |

| Thiols | Sulfur-containing analogs | Neutral/pH-adjusted |

Protective Efficacy Against Nerve Agents

The compound demonstrates antidotal properties against soman (a nerve agent) in murine models, though its mechanism is distinct from classical oxime reactivators .

In Vivo Performance:

- Protective Index (PI) :

| Nerve Agent | PI Value | Mechanism Notes |

|---|---|---|

| Soman | 1.9 | Non-reactivation of inhibited AChE |

| VX | 2.0 | Weak affinity for AChE |

Comparative Analysis with Related Quinuclidine Derivatives

Structural modifications significantly alter reactivity and biological activity:

| Compound | Key Feature | AChE (mM) |

|---|---|---|

| 3-Hydroxyquinuclidine | Hydroxyl at 3-position | 0.05–0.5 |

| 1-Methylquinuclidine | Methylated nitrogen | 0.2–0.6 |

| 2-Oxoquinuclidine | Carbonyl at 2-position | Not reported |

Synthetic Utility

While direct synthesis details are sparingly reported, the compound serves as a precursor for conjugates with imidazolium oximes, linked via -(CH)- or -CH-O-CH$$_2- bridges . These hybrids aim to enhance antidotal efficacy by combining quinuclidine’s AChE affinity with oxime-mediated reactivation .

Comparison with Similar Compounds

Structural Features

- Schiff Base Compounds (1 and 2):

- 3-Oxo-1-methylquinuclidinium Iodide: Likely lacks channel-forming structures due to the rigid, compact quinuclidinium cation.

Conductivity Performance

Conduction Mechanisms

- Schiff Base Compounds:

- 3-Oxo-1-methylquinuclidinium Iodide:

- Likely relies on ion hopping between lattice vacancies. The rigid quinuclidinium framework may increase activation energy, reducing conductivity.

Thermal and Stability Considerations

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base, such as potassium carbonate (K₂CO₃), is often added to deprotonate the amine, enhancing its nucleophilicity. For instance, in a representative procedure:

-

3-Oxo-quinuclidine (1.0 equiv) is dissolved in anhydrous DMF under a nitrogen atmosphere.

-

Methyl iodide (1.2–1.5 equiv) is added dropwise at room temperature.

-

The mixture is stirred for 12–24 hours, during which the quaternary salt precipitates.

-

The product is isolated via filtration, washed with ether, and recrystallized from ethanol.

Table 1: Standard Quaternization Conditions

| Parameter | Details |

|---|---|

| Solvent | DMF or acetonitrile |

| Base | K₂CO₃ (1.5 equiv) |

| Temperature | Room temperature (20–25°C) |

| Reaction Time | 12–24 hours |

| Workup | Filtration, ether wash, recrystallization |

This method prioritizes simplicity and reproducibility, though yields are influenced by the purity of the starting material and stoichiometric ratios. Excess methyl iodide ensures complete quaternization, while prolonged reaction times mitigate kinetic limitations.

Alternative Synthetic Routes

While quaternization remains the primary route, alternative strategies have been explored to address challenges such as solvent toxicity or low yields.

Oxidative Coupling Approaches

Oxidative coupling methods, though less common, involve the use of iodine or diiodine (I₂) in combination with oxidizing agents like diisopropyl azodicarboxylate (DIB). These reactions proceed via radical intermediates, enabling the formation of the quinuclidinium core. However, such methods are less efficient for 3-oxo-1-methylquinuclidinium iodide, as they often require additional steps to introduce the ketone moiety.

Reductive Alkylation

Reductive alkylation of 3-oxo-quinuclidine with formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) represents a potential alternative. However, this route is complicated by competing side reactions, such as over-alkylation or reduction of the ketone group.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts reaction kinetics and product solubility. DMF is preferred due to its high polarity, which stabilizes ionic intermediates and enhances reaction rates. Substituting DMF with acetonitrile reduces side product formation but may lower yields due to poorer solubility of the quaternary salt.

Catalytic Enhancements

The addition of catalytic iodide salts (e.g., tetrabutylammonium iodide) can enhance reaction rates via a phase-transfer mechanism, particularly in biphasic solvent systems. This approach remains experimental but shows promise for large-scale synthesis.

Analytical Characterization

Post-synthesis characterization of 3-oxo-1-methylquinuclidinium iodide employs a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxo-1-methylquinuclidinium iodide, and how can reproducibility issues be addressed?

- Methodological Answer : Synthesis typically involves quaternization of 1-methylquinuclidin-3-one with methyl iodide in anhydrous solvents. To ensure reproducibility, control reaction conditions (temperature, solvent purity, stoichiometry) and monitor progress via NMR or IR spectroscopy. Use inert atmospheres to avoid side reactions. For purification, recrystallization in ethanol/water mixtures yields high-purity products. Document all parameters (e.g., solvent ratios, drying times) to mitigate batch variability .

Q. Which spectroscopic techniques are most effective for characterizing 3-Oxo-1-methylquinuclidinium iodide, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 or HSQC to distinguish quaternary carbons and methyl groups. The N-methyl signal typically appears at ~3.2 ppm in D2O.

- FT-IR : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and quinuclidinium ring vibrations at 1450–1600 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Use positive-ion mode to detect the [M-I]+ ion. Cross-reference with computational simulations (e.g., Gaussian) for structural validation .

Q. How does the stability of 3-Oxo-1-methylquinuclidinium iodide vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (0%, 50%, 90% RH), and light exposure. Analyze degradation products via HPLC-MS. Store in amber vials at 4°C under desiccation to minimize hydrolysis and photodecomposition. Tabulate degradation rates (Table 1):

| Condition | Degradation Rate (%/month) | Major Degradation Pathway |

|---|---|---|

| 4°C, 0% RH, dark | <1% | None |

| 25°C, 50% RH, light | 12% | Hydrolysis of quinuclidinium ring |

.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-Oxo-1-methylquinuclidinium iodide in nucleophilic substitution reactions?

- Methodological Answer : Use kinetic studies (e.g., stopped-flow UV-Vis) to measure reaction rates with nucleophiles (e.g., CN⁻, SCN⁻). Compare activation parameters (ΔH‡, ΔS‡) to distinguish between SN1 and SN2 mechanisms. Computational modeling (e.g., DFT) can map transition states and charge distribution on the quinuclidinium ring. For example, the carbonyl group at position 3 increases ring strain, favoring SN2 pathways .

Q. How can computational methods like DFT be applied to study the electronic structure of 3-Oxo-1-methylquinuclidinium iodide?

- Methodological Answer : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Calculate electrostatic potential maps to identify electrophilic regions (e.g., iodine charge density). Compare HOMO-LUMO gaps with experimental UV spectra. Validate models by correlating calculated vs. observed NMR chemical shifts (RMSE < 0.5 ppm indicates reliability) .

Q. What experimental designs are suitable for probing the compound’s interaction with biological targets (e.g., acetylcholine receptors)?

- Methodological Answer : Use radioligand binding assays (³H-epibatidine for α4β2 nAChRs) to measure IC50 values. Pair with molecular docking (AutoDock Vina) to predict binding poses. Validate via mutagenesis studies targeting receptor residues (e.g., TrpB). Include negative controls (e.g., atropine) to rule out non-specific interactions .

Q. What strategies resolve contradictions in reported data on the compound’s stability under varying pH conditions?

- Methodological Answer : Perform pH-rate profiling (pH 2–12) with buffered solutions. Use Arrhenius plots to extrapolate shelf-life at physiological pH (7.4). Address discrepancies by standardizing buffers (e.g., phosphate vs. Tris) and excluding metal ion contaminants (e.g., Fe³+ accelerates degradation). Statistical tools like ANOVA can identify significant outliers .

Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if conflicting stability data arise, test whether humidity (vs. temperature) is the primary variable .

- Experimental Design : Follow IUPAC guidelines for reproducibility: document equipment specifications (e.g., NMR spectrometer field strength), use internal standards (e.g., TMS for NMR), and validate methods via inter-laboratory comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.